molecular formula C15H15FN6O3 B2557115 2-(4-fluorophenoxy)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide CAS No. 2034391-41-6

2-(4-fluorophenoxy)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide

Cat. No. B2557115
CAS RN: 2034391-41-6
M. Wt: 346.322
InChI Key: YYUOIVSNTNEXIL-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C15H15FN6O3 and its molecular weight is 346.322. The purity is usually 95%.
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Scientific Research Applications

Antifungal and Apoptotic Effects

Research into triazole-oxadiazole compounds, which share structural similarities with the specified chemical, has demonstrated significant antifungal and apoptotic activities against various Candida species, including C. albicans and C. glabrata. These compounds have been shown to induce apoptosis in these fungal cells, offering a potential pathway for developing new antifungal agents that could address drug resistance issues in fungal infections (Çavușoğlu, Yurttaş, & Cantürk, 2018).

CRMP 1 Inhibition for Cancer Treatment

In the context of cancer research, certain 1,3,4-oxadiazole derivatives have been explored for their ability to inhibit Collapsin Response Mediator Protein 1 (CRMP 1), potentially offering a new therapeutic approach for small lung cancer treatment. These compounds, synthesized from variations of oxadiazole structures, have demonstrated significant in vitro activity against cancer cell lines, suggesting their potential utility in cancer therapy (Panchal, Rajput, & Patel, 2020).

NMR Characterization of Oxadiazole Derivatives

The detailed NMR characterization of novel oxadiazole derivatives, including those containing benzimidazole moieties, has provided valuable insights into the structural and electronic properties of these compounds. Such studies are crucial for understanding the molecular basis of their biological activities and for guiding the design of new compounds with enhanced efficacy (Ying-jun, 2012).

Antitumor Activity of Glycine Derivatives

Glycine derivatives containing 5-fluorouracil have been synthesized and shown to exhibit antitumor activity. The synthesis of these compounds and their preliminary biological evaluation suggest their potential as novel chemotherapeutic agents. The study of such derivatives can contribute to the development of new cancer treatments with improved efficacy and reduced side effects (Yun-jun, 2011).

Antimicrobial Evaluation of Imines and Thiazolidinones

The synthesis and evaluation of novel imines and thiazolidinone derivatives have revealed their significant antimicrobial properties. These studies provide a foundation for the development of new antimicrobial agents that could be effective against resistant bacterial and fungal strains, addressing a critical need in infectious disease treatment (Fuloria, Singh, Yar, & Ali, 2009).

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN6O3/c1-10-18-15(25-20-10)13-8-22(21-19-13)7-6-17-14(23)9-24-12-4-2-11(16)3-5-12/h2-5,8H,6-7,9H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUOIVSNTNEXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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